SB-568849 is classified as a small molecule drug candidate. It belongs to the class of compounds that target G protein-coupled receptors, specifically the melanin-concentrating hormone receptor 1, which plays a significant role in regulating energy homeostasis and stress responses. Its chemical structure allows it to interact selectively with this receptor, making it a valuable subject for pharmacological studies aimed at understanding metabolic disorders and anxiety-related conditions .
The synthesis of SB-568849 employs high-throughput techniques to explore the structure-activity relationship around its biphenyl carboxamide template. The synthetic pathway can be summarized as follows:
The molecular structure of SB-568849 can be described by its biphenyl carboxamide framework, characterized by:
The three-dimensional conformation of SB-568849 is essential for its interaction with the melanin-concentrating hormone receptor 1, influencing both binding affinity and biological activity .
SB-568849 undergoes several chemical reactions that can be categorized as follows:
SB-568849 exerts its pharmacological effects primarily through selective binding to the melanin-concentrating hormone receptor 1, which is a G protein-coupled receptor located in various regions of the brain and peripheral tissues. Upon binding, SB-568849 inhibits the receptor's activity, leading to downstream effects that modulate appetite regulation, energy expenditure, and stress response mechanisms.
The inhibition mechanism involves conformational changes in the receptor that prevent activation by endogenous ligands, thereby reducing signaling pathways associated with increased appetite and weight gain .
The physical and chemical properties of SB-568849 are crucial for its application in drug development:
These properties are essential for formulating effective drug delivery systems and ensuring consistent therapeutic outcomes .
SB-568849 has several scientific applications:
SB-568849 emerged from a focused drug discovery campaign in the mid-2000s targeting the melanin-concentrating hormone receptor 1 (MCH R1). Researchers utilized a biphenyl carboxamide template as the chemical foundation, employing parallel high-throughput synthesis to rapidly explore structure-activity relationships (SAR). This approach enabled systematic modifications of the core scaffold, optimizing receptor affinity and selectivity [3] [5]. The compound was developed as a selective antagonist, with binding experiments confirming its nanomolar affinity (pKᵢ = 7.7) for human MCH R1 [9].
Key milestones in its development included:
Table 1: Chemical Identity of SB-568849
Property | Value |
---|---|
IUPAC Name | N/A |
Synonyms | GTPL1312 [7] |
Molecular Formula | C₂₈H₃₁F₃N₂O₃ |
Molecular Weight | 500.55 g/mol [9] |
SMILES Notation | CCN(CC)CCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC |
CAS Registry Number | 395679-53-5 [9] |
SB-568849 became a pivotal pharmacological tool for elucidating MCH R1’s functions in neuroendocrine signaling. MCH is a cyclic 19-aa neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta, regions integral to feeding behavior and stress responses [1] [9]. By selectively blocking MCH R1—a G-protein-coupled receptor (GPCR) abundantly located in the CNS—SB-568849 enabled researchers to dissect this pathway’s role in:
Table 2: Neurobiological Systems Modulated by SB-568849
Pathway | Effect of SB-568849 | Research Significance |
---|---|---|
HPA Axis Activation | Blocked CRF release | Established MCH-CRF stress circuitry link |
Feeding Behavior | Reduced caloric intake | Confirmed MCH R1’s orexigenic role |
Mesolimbic Reward Pathways | Altered dopamine dynamics | Revealed mood-metabolism interactions |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0